1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)-
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Overview
Description
2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol: , also known by its European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-275-5, is a chemical compound with the molecular formula C22H42N2O. This compound is primarily used as a corrosion inhibitor and an acid-stable emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is synthesized by heating oleic acid with 2- (2-aminoethylamino)ethanol (N- (2-hydroxyethyl)ethylenediamine) at temperatures up to 270°C. This reaction proceeds through the formation of an amide intermediate, followed by cyclization to form the imidazoline ring .
Industrial Production Methods: The industrial production of 2- (2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol typically involves large-scale heating of the reactants in specialized reactors to ensure efficient water removal and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazoline ring.
Reduction: Reduction reactions can occur at the double bond in the heptadec-8-enyl chain.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides can be used for substitution reactions at the hydroxyl group.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of the imidazoline ring.
Reduction: The major product is the fully saturated heptadecyl chain.
Substitution: Substituted ethanol derivatives are formed.
Scientific Research Applications
Chemistry: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is used as a surfactant in various chemical formulations due to its amphiphilic nature .
Biology: In biological research, this compound is studied for its potential as a biocompatible surfactant and its interactions with biological membranes .
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in drug delivery systems .
Industry: This compound is extensively used in the petroleum industry as a corrosion inhibitor to protect pipelines and equipment from acidic environments .
Mechanism of Action
The primary mechanism of action of 2- (2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol involves its ability to form a protective film on metal surfaces, thereby preventing corrosion. The imidazoline ring interacts with the metal surface, while the hydrophobic heptadecyl chain repels water and other corrosive agents .
Comparison with Similar Compounds
- 1- (2-Hydroxyethyl)-2- (8-heptadecenyl)-2-imidazoline
- 1- (2-Hydroxyethyl)-2-heptadecenylglyoxalidine
- 1- (2-Hydroxyethyl)-2-n-heptadecenyl-2-imidazoline
Comparison: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is unique due to its specific molecular structure, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its effectiveness as a corrosion inhibitor and emulsifier compared to its similar compounds.
Properties
CAS No. |
60520-30-1 |
---|---|
Molecular Formula |
C39H55ClN6O5 |
Molecular Weight |
723.3 g/mol |
IUPAC Name |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-2-(3-morpholin-4-yl-1,2,4-triazol-1-yl)-3-oxopentanamide |
InChI |
InChI=1S/C39H55ClN6O5/c1-10-38(6,7)26-14-17-31(28(23-26)39(8,9)11-2)51-20-12-13-32(47)42-27-15-16-29(40)30(24-27)43-35(49)33(34(48)37(3,4)5)46-25-41-36(44-46)45-18-21-50-22-19-45/h14-17,23-25,33H,10-13,18-22H2,1-9H3,(H,42,47)(H,43,49) |
InChI Key |
JOLWJJOUIJWCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=NC(=N3)N4CCOCC4)C(C)(C)CC |
Origin of Product |
United States |
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